1,4'-Bipiperidine dihydrochloride
Overview
Description
1,4’-Bipiperidine dihydrochloride is an organic compound with the molecular formula C10H20N2·2HClThis compound is characterized by its white or slightly yellow crystalline appearance . It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
1,4’-Bipiperidine dihydrochloride, also known as 4-(1-piperidinyl)piperidine dihydrochloride, is an organic compound It’s worth noting that it has been used as a reactant for the synthesis of various compounds, including arylthiadiazole h3 antagonists, water-soluble n-mustards as anticancer agents, antitubercular drugs, vasopressin1b receptor antagonists, mdr modulators, and selective norepinephrine transporter inhibitors .
Mode of Action
It is described as an intercalating agent , which suggests that it may interact with DNA by inserting itself between the base pairs, thereby affecting DNA replication and transcription.
Biochemical Pathways
Given its role as an intercalating agent , it could potentially interfere with DNA replication and transcription, thereby affecting various cellular processes.
Result of Action
As an intercalating agent , it could potentially cause disruptions in DNA replication and transcription, leading to various cellular effects.
Action Environment
Like all chemicals, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4’-Bipiperidine dihydrochloride can be synthesized through the reaction of piperidine with formaldehyde under acidic conditions. The reaction typically involves the use of hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of 1,4’-bipiperidine dihydrochloride involves the large-scale reaction of piperidine with formaldehyde in the presence of hydrochloric acid. The reaction mixture is then purified through crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4’-Bipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: N-oxides of 1,4’-bipiperidine.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Scientific Research Applications
1,4’-Bipiperidine dihydrochloride is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Piperazine: Another cyclic amine with similar structural properties.
1,3-Diaminopropane: A compound with two amine groups separated by a three-carbon chain.
N,N’-Piperazinebis(methylenephosphonic acid): A derivative of piperazine with additional functional groups.
Uniqueness: 1,4’-Bipiperidine dihydrochloride is unique due to its ability to act as an intercalating agent and its versatility in various chemical reactions. Its structural properties allow it to be used in a wide range of applications, from medicinal chemistry to industrial production .
Properties
IUPAC Name |
1-piperidin-4-ylpiperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h10-11H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQDEKNMSAXDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4876-60-2 | |
Record name | 1,4'-bipiperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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